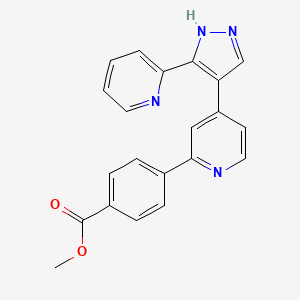

Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate

Vue d'ensemble

Description

Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate is a complex organic compound that features a benzoate ester linked to a pyrazole and pyridine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be beneficial for large-scale production, as they offer better control over reaction parameters and can handle larger volumes of reactants.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The benzoate ester group undergoes nucleophilic acyl substitution under acidic or basic conditions. For example, hydrolysis yields the corresponding carboxylic acid derivative, which is a precursor for further functionalization (e.g., amidation).

Example Reaction:

Conditions:

Cross-Coupling Reactions

The pyridine and pyrazole rings participate in transition-metal-catalyzed cross-couplings. A notable example is the Suzuki-Miyaura reaction, where halogenated derivatives of the compound couple with boronic acids.

Table 1: Representative Cross-Coupling Reactions

Key Observations:

-

The pyridine ring directs coupling to specific positions (e.g., para to the ester group) .

-

Silver benzoate enhances copper-catalyzed C–N coupling efficiency by stabilizing reactive intermediates .

Deprotonation and Alkylation

The pyrazole N–H proton (pKa ≈ 8–10) is readily deprotonated by strong bases (e.g., LHMDS or NaH), enabling alkylation or arylation at the pyrazole nitrogen.

Example Protocol (from ):

-

Dissolve compound in anhydrous THF/DMPU.

-

Add LHMDS at −78°C, stir for 1 h.

-

Introduce alkyl halide (e.g., MeI), warm to RT, and isolate product via chromatography.

Outcome:

Coordination with Metal Catalysts

The nitrogen atoms in pyridine and pyrazole act as ligands for transition metals, facilitating catalytic cycles or forming coordination complexes.

Table 2: Metal Coordination Behavior

| Metal Center | Observed Interaction | Application | Reference |

|---|---|---|---|

| Cu(I) | Binds pyridinyl N | C–N cross-coupling | |

| Pd(II) | Coordinates pyrazolyl N | Suzuki-Miyaura coupling |

Mechanistic Insight:

Coordination stabilizes oxidative addition intermediates in cross-coupling reactions .

Electrophilic Aromatic Substitution

The electron-rich pyridine and pyrazole rings undergo electrophilic substitution (e.g., nitration, sulfonation) at specific positions.

Nitration Example:

Conditions:

-

HNO₃ (fuming), H₂SO₄, 0–5°C, 2 h.

Applications De Recherche Scientifique

Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.

Mécanisme D'action

The mechanism by which Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or activation of signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridine derivatives: These compounds share the pyridine moiety and have similar chemical properties.

Pyrazole derivatives: These compounds share the pyrazole moiety and are often used in medicinal chemistry.

Benzoate esters: These compounds share the benzoate ester functional group and are used in various chemical applications.

Uniqueness

Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate is unique due to its combination of pyridine, pyrazole, and benzoate ester moieties. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for synthesizing more complex molecules.

Activité Biologique

Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 350.39 g/mol

- CAS Number: 117784-22-2

- Density: Not available

- Boiling Point: Not available

- Melting Point: Not available

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its anticancer properties, anti-inflammatory effects, and potential as a therapeutic agent in various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those structurally related to this compound. The compound has shown promising results in inhibiting cancer cell proliferation across several cell lines.

Table 1: Anticancer Activity Data

These values indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Table 2: Anti-inflammatory Activity

This data suggests that the compound may serve as a lead for developing new anti-inflammatory drugs.

Case Studies and Research Findings

A variety of case studies have been conducted to explore the biological activities of pyrazole derivatives similar to this compound.

- Study on Antitumor Activity :

- Mechanistic Insights :

Propriétés

IUPAC Name |

methyl 4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O2/c1-27-21(26)15-7-5-14(6-8-15)19-12-16(9-11-23-19)17-13-24-25-20(17)18-4-2-3-10-22-18/h2-13H,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNLAEXAPHTKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C3=C(NN=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467795 | |

| Record name | methyl 4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886444-10-6 | |

| Record name | methyl 4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.